molecular formula C6H10N2O B167417 1,4,5,6-Tetrahydropyridine-3-carboxamide CAS No. 1874-73-3

1,4,5,6-Tetrahydropyridine-3-carboxamide

Cat. No. B167417
CAS RN: 1874-73-3
M. Wt: 126.16 g/mol
InChI Key: QTNLWTQXBGSWMD-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyridine-3-carboxamide is a chemical compound with the molecular formula C6H10N2O . It is a solid substance with a molecular weight of 126.16 . The IUPAC name for this compound is 1,4,5,6-tetrahydro-3-pyridinecarboxamide .


Synthesis Analysis

A green, catalyst-free, one-pot synthesis method has been used to create novel tetrahydropyridine-3-carboxamide derivatives . This method involves a four-component domino reaction of aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation (MWI) conditions . The reaction yields were excellent, ranging from 91% to 97% .


Molecular Structure Analysis

The InChI code for 1,4,5,6-Tetrahydropyridine-3-carboxamide is 1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,4,5,6-Tetrahydropyridine-3-carboxamide is a solid substance . It has a melting point range of 203-208°C .

Scientific Research Applications

  • TRPV1 Antagonist Activity :

    • Tetrahydropyridine derivatives, including 1,4,5,6-Tetrahydropyridine-3-carboxamide, have shown potential as transient receptor potential vanilloid 1 (TRPV1) antagonists. This is significant for developing analgesic agents effective in various pain models (Brown et al., 2008).
  • Inhibitors of Undecaprenyl Pyrophosphate Synthase :

    • Tetrahydropyridine-3-carboxamide derivatives have been explored as inhibitors of undecaprenyl pyrophosphate synthase (UPPS), an enzyme targeted for novel antimicrobial agents. Their synthesis and structure-activity relationships offer insights into developing new therapeutics (Peukert et al., 2008).
  • Repellent Properties :

    • Carboxamides of 1,2,3,6-tetrahydropyridine, a related chemical structure, have been tested as repellents against the German cockroach, Blattella germanica, indicating potential applications in pest control (Mcgovern & Burden, 1985).
  • Chemical Synthesis and Transformations :

  • Pharmacological Applications :

  • Electrochemical Studies :

    • Electrochemical oxidation studies of nitriles and carboxamides derived from tetrahydropyridines provide insights into the electronic properties and potential applications in material science or as intermediates in organic syntheses (Baumane et al., 2003; Ershov et al., 2015).
  • Synthesis of Fused Heterocyclic Compounds :

    • Tetrahydropyridine-3-carboxamides have been used as starting materials in the synthesis of various fused heterocyclic compounds, offering potential routes for the development of novel molecules for diverse applications (Mohareb et al., 2003; Sambyal et al., 2011; Rubinov et al., 2008).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,2,3,4-tetrahydropyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLWTQXBGSWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990525
Record name 1,4,5,6-Tetrahydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydropyridine-3-carboxamide

CAS RN

7032-11-3
Record name 7032-11-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,5,6-Tetrahydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
25
Citations
BC Sil, DJ Moore, ME Lane - International journal of cosmetic …, 2018 - Wiley Online Library
Objective To explore and elucidate the formation of niacinamide ( NIA ) by‐products during in vitro skin permeation studies using liquid chromatography coupled to mass spectrometry ( …
Number of citations: 5 onlinelibrary.wiley.com
KA Frolov, VV Dotsenko, SG Krivokolysko… - Russian chemical …, 2005 - Springer
Multicomponent cyclocondensation of Meldrum's acid, 2-chlorobenzaldehyde, and N-(4-bromophenyl)-3-amino-3-thioxopropanamide in the presence of N-methylmorpholine afforded N…
Number of citations: 8 link.springer.com
T KATO, H YAMANAKA, J KAWAMATA - … and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
Acylation of β-aminocrotonamide (I) with α, β-unsaturated acid anhydride (eg acrylic, crotonic and methacrylic anhydrides) afforded 2-methyl-6-oxo-1, 4, 5, 6-tetrahydro-pyridine-3-…
Number of citations: 12 www.jstage.jst.go.jp
P Kocienski - Synfacts, 2021 - thieme-connect.com
Significance: Alogliptin benzoate is a dipeptidyl peptidase IV inhibitor that is prescribed for the treatment of type 2 diabetes. It was approved and launched in Japan in 2010 and is …
Number of citations: 0 www.thieme-connect.com
F Iliopoulos, BC Sil, ASMM Al Hossain… - International journal of …, 2020 - Elsevier
Niacinamide (NIA) has been widely used in cosmetic and personal care formulations for several skin conditions. Permeation of topical NIA has been confirmed in a number of studies …
Number of citations: 22 www.sciencedirect.com
M Yamada, S Hirano, R Tsuruoka… - … Process Research & …, 2021 - ACS Publications
Alogliptin (1) benzoate is a potent, highly selective inhibitor of serine protease dipeptidyl-peptidase IV, approved by US FDA for the treatment of type 2 diabetes. Herein, we report a …
Number of citations: 6 pubs.acs.org
ZQ Liu, BK Liu, Q Wu, XF Lin - Tetrahedron, 2011 - Elsevier
A direct method to construct 3,4-dihydropyridin-2-ones by enzymatic condensation of aldehyde with cyanoacetamide and 1,3-dicarbonyl compounds was developed. One ring and four …
Number of citations: 39 www.sciencedirect.com
C Robertson, N Raj, R Lucas, T Coban, A Le Gresley - Talanta, 2022 - Elsevier
The development of a semi-automated and rapid analytical technique for dermatological analysis has become a key aim of many medical and commercial entities through greater …
Number of citations: 1 www.sciencedirect.com
YJ Wu - thieme-connect.com
Pyridopyrimidines are ubiquitous building blocks for medicinal chemistry research, and they have been incorporated into numerous biologically active compounds. For example, pyrido […
Number of citations: 0 www.thieme-connect.com
Z Liu, L Tan, Q Wu, X Lin - Chinese Journal of Chemistry, 2012 - Wiley Online Library
A novel one‐pot protocol for the synthesis of valuable 3,4‐dihydropyridin‐2‐ones from the condensation of aldehyde with cyanoacetamide and 1,3‐dicarbonyl compounds in the …
Number of citations: 17 onlinelibrary.wiley.com

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